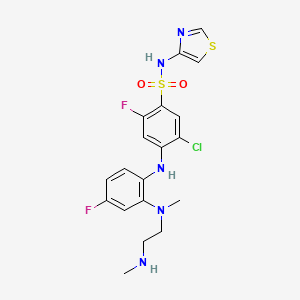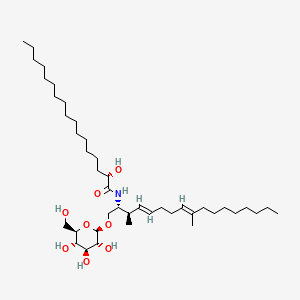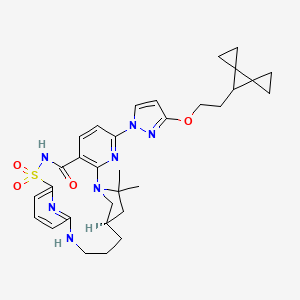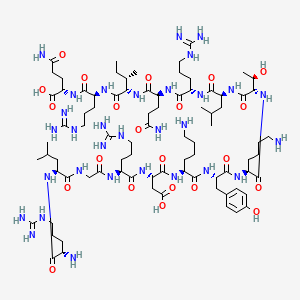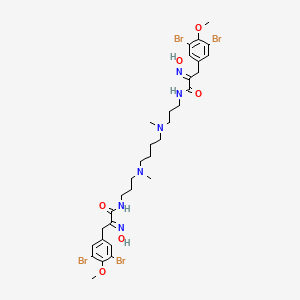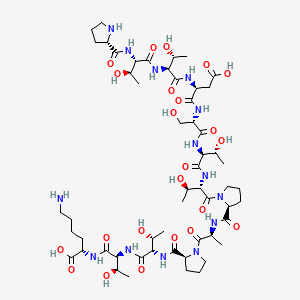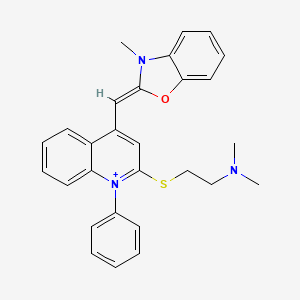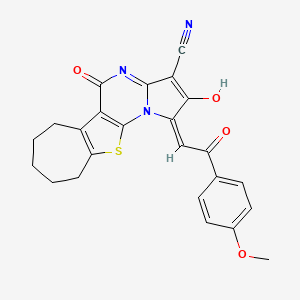
Anticancer agent 107
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for Anticancer agent 107 are not explicitly documented. typical industrial synthesis of such compounds involves large-scale chemical reactions under optimized conditions to ensure high yield and purity. These methods often include the use of automated reactors, stringent quality control measures, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Anticancer agent 107 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often facilitated by catalysts.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and catalysts such as palladium on carbon. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products often include various derivatives and intermediates that retain the core structure of the compound while exhibiting modified chemical properties.
Scientific Research Applications
Anticancer agent 107 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the activation of mitochondrial proteases and their role in cellular processes.
Biology: Investigated for its effects on cellular metabolism and apoptosis in cancer cells.
Medicine: Explored as a potential therapeutic agent for treating various types of cancer, particularly those resistant to conventional therapies.
Industry: Utilized in the development of new anticancer drugs and formulations.
Mechanism of Action
The mechanism of action of Anticancer agent 107 involves the activation of the mitochondrial protease ClpP. This activation leads to the degradation of specific proteins within the mitochondria, disrupting cellular processes essential for tumor growth and survival . The compound targets molecular pathways involved in apoptosis and cellular metabolism, thereby inhibiting cancer cell proliferation and inducing cell death.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Anticancer agent 107 include other ClpP activators and protease inhibitors. Some examples are:
Patamostat hydrochloride: A protease inhibitor used in the study of acute pancreatitis.
TS-24: An inhibitor of the cysteine protease histatin S, promoting apoptosis in cancer cells.
Uniqueness
This compound is unique due to its selective activation of the mitochondrial protease ClpP, which is not commonly targeted by other anticancer agents. This specificity allows for targeted disruption of mitochondrial function in cancer cells, leading to reduced tumor growth and enhanced therapeutic efficacy.
Properties
Molecular Formula |
C24H19N3O4S |
|---|---|
Molecular Weight |
445.5 g/mol |
IUPAC Name |
(12E)-13-hydroxy-12-[2-(4-methoxyphenyl)-2-oxoethylidene]-17-oxo-9-thia-11,16-diazatetracyclo[8.7.0.02,8.011,15]heptadeca-1(10),2(8),13,15-tetraene-14-carbonitrile |
InChI |
InChI=1S/C24H19N3O4S/c1-31-14-9-7-13(8-10-14)18(28)11-17-21(29)16(12-25)22-26-23(30)20-15-5-3-2-4-6-19(15)32-24(20)27(17)22/h7-11,29H,2-6H2,1H3/b17-11+ |
InChI Key |
ZCQZERCIPNHHLQ-GZTJUZNOSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)/C=C/2\C(=C(C3=NC(=O)C4=C(N23)SC5=C4CCCCC5)C#N)O |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C=C2C(=C(C3=NC(=O)C4=C(N23)SC5=C4CCCCC5)C#N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5R,8'R)-8'-hydroxy-6-methylspiro[7,8-dihydro-[1,3]dioxolo[4,5-g]isoquinoline-5,7'-8H-cyclopenta[g][1,3]benzodioxole]-6'-one](/img/structure/B12380332.png)
![5-[[(2R,3R,5R,10S,12S,13R,14S,17R)-17-[(2R,5R)-5,6-dihydroxy-6-methylheptan-2-yl]-3,12-dihydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-2-yl]oxy]-3-hydroxy-3-methyl-5-oxopentanoic acid](/img/structure/B12380338.png)
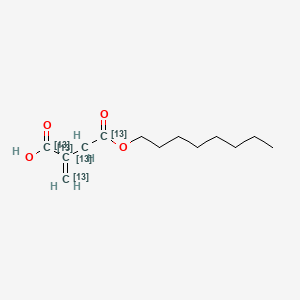
![[(2R)-3,6-dioxopiperazin-2-yl]methyl (2S)-2-[[(2S)-3-(2-chloro-3-hydroxy-4-methoxyphenyl)-2-[[(2R)-3-(4-hydroxyphenyl)-2-[[(E)-3-[2-[(Z)-pent-1-enyl]phenyl]prop-2-enoyl]amino]propanoyl]-methylamino]propanoyl]-methylamino]-3-phenylpropanoate](/img/structure/B12380348.png)

